Cas no 2418666-65-4 (3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole)
3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- Z4262548352
- 3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole
- 5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]carbamoyl}pyridin-3-yl sulfurofluoridate
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- Inchi: 1S/C10H9FN4O5S/c1-6-9(15-20-14-6)5-13-10(16)7-2-8(4-12-3-7)19-21(11,17)18/h2-4H,5H2,1H3,(H,13,16)
- InChI Key: RCHCXEBZZHXQQJ-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CN=CC(=C1)C(NCC1C(C)=NON=1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 471
- XLogP3: 0
- Topological Polar Surface Area: 133
3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26690118-1.0g |
5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]carbamoyl}pyridin-3-yl sulfurofluoridate |
2418666-65-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26690118-1g |
2418666-65-4 | 90% | 1g |
$0.0 | 2023-09-11 |
3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole
Exploring the Structural and Functional Properties of 3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-Oxadiazole (CAS No. 2418666-65-4)
The compound 3-[[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole (CAS No. 2418666-65-4) represents a structurally complex organic molecule with a hybrid architecture combining pyridine, oxadiazole, and sulfonyloxy functionalities. This class of compounds has garnered significant attention in recent years due to their versatile reactivity and potential applications in pharmaceuticals, agrochemicals, and functional materials. The integration of a fluorinated sulfonyloxy group (fluorosulfonyloxypyridine) with an amino-substituted oxadiazole core introduces unique electronic and steric properties that influence its reactivity profile.
The pyridine ring (pyridine) in this structure serves as a key aromatic scaffold, providing conjugation and electron-deficient characteristics that are critical for hydrogen bonding interactions and metal coordination. The adjacent sulfonyloxy group (sulfonyloxy) introduces strong electron-withdrawing effects through both inductive and resonance mechanisms. Notably, the presence of fluorine atoms (fluoro substituent) enhances lipophilicity while maintaining metabolic stability—a feature particularly valuable in drug design for improving bioavailability.
The oxadiazole heterocycle (1,2,5-triazole isomer) contributes to the molecule's rigidity and planarity. Recent studies have demonstrated that 1,2,5-oxadiazoles exhibit enhanced resistance to enzymatic degradation compared to their 1,3,4-isomeric counterparts. The methyl substitution at position 4 (4-methyl group) further modulates solubility parameters and steric hindrance around the reactive amide linkage.
In terms of synthetic methodology for CAS No. 2418666-65-4, modern approaches leverage microwave-assisted synthesis for efficient cyclization reactions between appropriate carboxylic acid derivatives and amidines. The fluorinated sulfonyloxy functionality can be introduced via selective electrophilic substitution on pre-formed pyridines using N-fluorobenzenesulfonamide reagents under phase-transfer catalytic conditions. This methodology aligns with green chemistry principles by minimizing solvent usage while maximizing atom economy.
Bioactivity profiling has revealed that compounds containing the pyridyl-sulfonyloxy-amino linkage demonstrate promising enzyme inhibition properties against serine proteases involved in inflammatory pathways. A 2023 study published in the *Journal of Medicinal Chemistry* reported that similar structural motifs exhibited IC50 values below 1 μM against trypsin-like proteases associated with neurodegenerative disorders. The amide bond's conformational flexibility allows optimal binding to active sites through multiple hydrogen bonding interactions.
In materials science applications for CAS No. 2418666-65-4, researchers have explored its use as a building block for non-linear optical materials due to the strong dipole moment generated by the fluorinated sulfonyloxy group combined with conjugated π-electron systems from both pyridine and oxadiazole rings. Thin film deposition techniques have demonstrated second harmonic generation efficiencies comparable to established NLO materials like potassium titanyl phosphate (KTP).
The unique combination of functionalities in this compound also makes it an attractive candidate for click chemistry applications. The azide group present in the oxadiazole ring can participate in copper(I)-catalyzed azide–alkyne cycloaddition reactions without requiring harsh conditions that might degrade sensitive fluorinated moieties. This property has been exploited in recent work on bioconjugation strategies published by the European Journal of Organic Chemistry (Vol. 79).
Spectroscopic characterization methods including X-ray crystallography have confirmed the planar geometry of the central oxadiazole ring system in solid-state structures of related compounds. Computational studies using DFT methods at B3LYP/def2-TZVP level revealed that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the sulfonyloxy oxygen atoms rather than being delocalized across all heterocyclic systems—a finding with implications for redox behavior prediction.
In analytical chemistry contexts for quantifying CAS No. 2418666-65-4, HPLC methods employing C18 columns with gradient elution from water/methanol mixtures have been developed with detection wavelengths optimized at 278 nm where maximum absorbance occurs due to π→π* transitions from both aromatic systems present.
Ongoing research continues to explore novel applications for this compound class through combinatorial library approaches where systematic variation of substituents on both pyridine and oxadiazole rings allows fine-tuning of physicochemical properties according to specific application requirements such as improved membrane permeability or enhanced photostability under UV exposure conditions.
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